

Application Notes: Tris(2,4-di-tert-butylphenyl)phosphate in Polypropylene Food Containers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tris(2,4-Di-tert-butylphenyl)phosphate*

Cat. No.: B143682

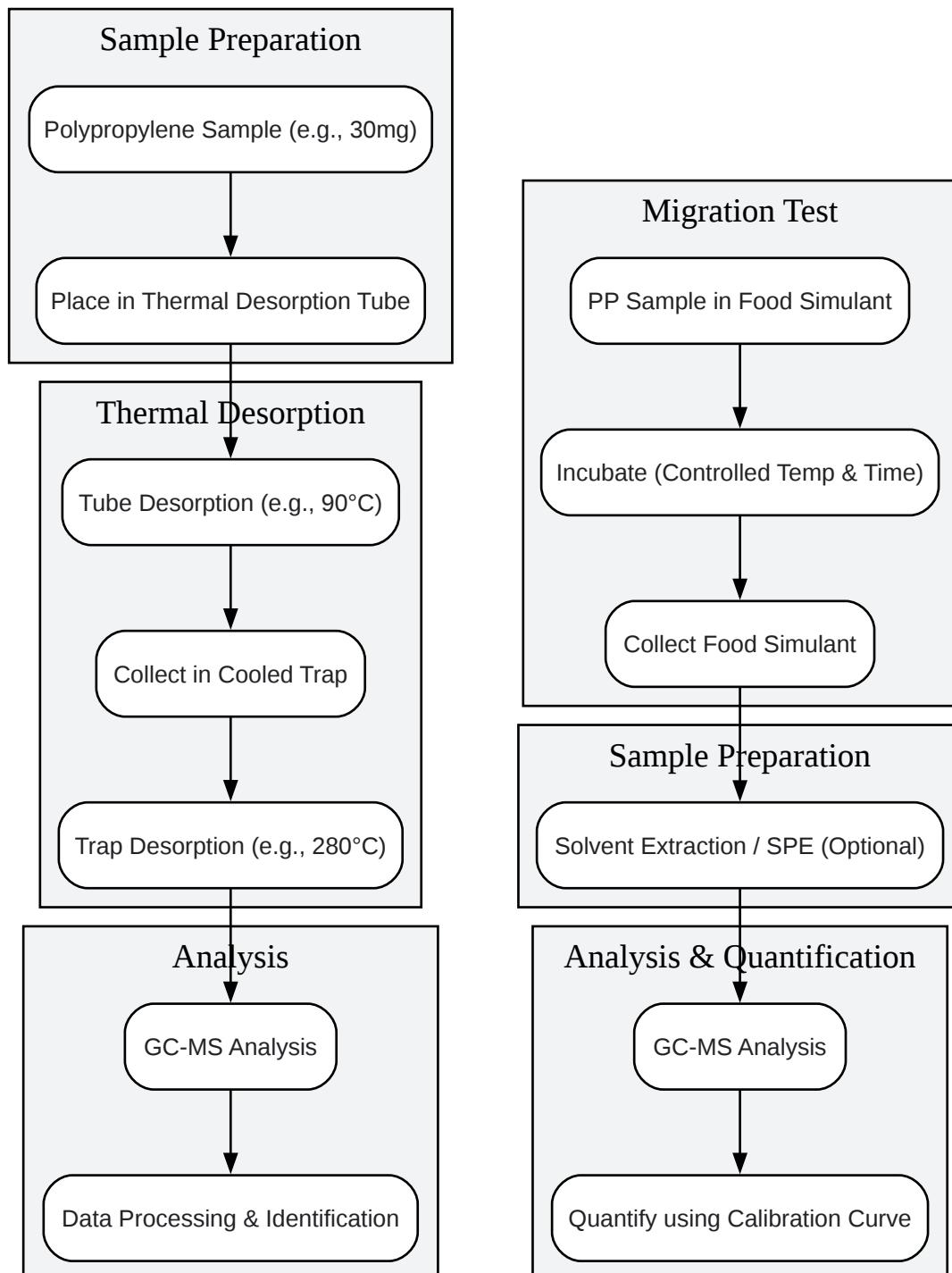
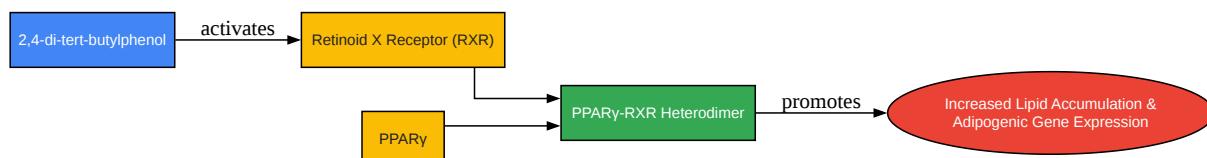
[Get Quote](#)

Introduction

Tris(2,4-di-tert-butylphenyl)phosphate, commonly known by the trade name Irgafos 168, is a secondary phosphite antioxidant extensively used in the stabilization of polymers, including polypropylene (PP), which is frequently used for food contact materials.^[1] Its primary function is to prevent the degradation of the polymer during high-temperature processing and to ensure the longevity of the final product by protecting it from thermo-oxidative degradation.^[1] This document provides detailed application notes and protocols for researchers, scientists, and professionals in drug development on the use and analysis of **Tris(2,4-di-tert-butylphenyl)phosphate** in polypropylene food containers.

During polymer processing and subsequent use, Tris(2,4-di-tert-butylphenyl)phosphite can oxidize to form **Tris(2,4-di-tert-butylphenyl)phosphate** (I-168ate).^{[2][3]} Both the original phosphite and its phosphate form, along with other degradation products like 2,4-di-tert-butylphenol (2,4-DTBP), have the potential to migrate from the PP container into the food it holds.^[4] Understanding the extent of this migration and the toxicological profile of these substances is crucial for ensuring food safety.

Regulatory Status and Safety Assessment



Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA) have evaluated the use of Irgafos 168 in food contact materials. The FDA has established a cumulative estimated daily intake (CEDI) of 0.09 mg/kg body weight/day for Irgafos 168 and its degradation products. A comprehensive safety assessment has set an acceptable daily intake (ADI) of 1 mg/kg body weight/day, which is significantly higher than the estimated exposure from its use in food contact articles, suggesting that current authorized levels are safe. While there have been concerns about the potential neurotoxicity of the phosphate degradation product, studies have indicated that steric hindrance diminishes this risk. However, one of its degradation products, 2,4-di-tert-butylphenol, has been identified as a potential endocrine-disrupting chemical and an obesogen that can activate retinoid X receptors (RXRs).

Degradation and Migration

The degradation of Tris(2,4-di-tert-butylphenyl)phosphite is influenced by various factors including extrusion, storage, and exposure to UV light and sunlight. The primary degradation products are **Tris(2,4-di-tert-butylphenyl)phosphate** and 2,4-di-tert-butylphenol. Studies have shown that the migration of these substances from PP containers into food is dependent on temperature, time, and the type of food (e.g., fatty foods may increase migration).

Signaling Pathway of 2,4-di-tert-butylphenol (a degradation product)

The degradation product 2,4-di-tert-butylphenol has been shown to act as an activator of the Retinoid X Receptor (RXR), which can then form a heterodimer with the Peroxisome Proliferator-Activated Receptor gamma (PPAR γ). This activation can lead to increased lipid accumulation and the expression of adipogenic marker genes, highlighting its potential as an endocrine disruptor and obesogen.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. welltchemicals.com [welltchemicals.com]
- 2. Safety assessment for Tris(2,4-di-tert-butylphenyl) phosphite (Irgafos 168) used as an antioxidant and stabilizer in food contact applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- To cite this document: BenchChem. [Application Notes: Tris(2,4-di-tert-butylphenyl)phosphate in Polypropylene Food Containers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b143682#use-of-tris-2-4-di-tert-butylphenyl-phosphate-in-polypropylene-food-containers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com